Lipophilicity Advantage vs. 4-Methoxy Analog: LogP Comparison
The target compound exhibits a higher experimentally determined LogP (3.18–3.90) compared to its 4-methoxy analog, which has a computed XLogP3-AA of 2.6 [1]. This may contribute to improved membrane permeability and metabolic stability, which are critical parameters in early drug discovery [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP 3.184702057 (Fluorochem) ; LogP 3.899 (ChemBase) [1] |
| Comparator Or Baseline | 3-Bromo-1-(4-methoxyphenyl)piperidin-2-one: XLogP3-AA 2.6 [1] |
| Quantified Difference | ΔLogP ≈ +0.58 to +1.30 |
| Conditions | Target LogP values from vendor technical datasheets; comparator XLogP3-AA from PubChem computed property [1]. |
Why This Matters
In the absence of direct biological data, lipophilicity is a key driver of ADME properties, influencing a researcher’s choice of scaffold for lead optimization.
- [1] PubChem. 3-Bromo-1-(4-methoxyphenyl)piperidin-2-one. CID 64210938. XLogP3-AA 2.6. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. doi:10.1517/17460441003605098. View Source
